Enpromate
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Overview
Description
- ENPROMATE is a chemical compound with the molecular formula C22H23NO2 .
- It belongs to the class of organic compounds known as isoquinolines and derivatives.
- This compound may have applications in various fields due to its unique structure and properties.
Preparation Methods
- Synthetic routes for ENPROMATE involve the construction of its isoquinoline core.
- One common method is the Pictet–Spengler reaction, which cyclizes an arylamine with an aldehyde or ketone.
- Industrial production methods may vary, but efficient synthesis typically involves multistep processes.
Chemical Reactions Analysis
- ENPROMATE can undergo various reactions:
Oxidation: It may be oxidized to form quinoline derivatives.
Reduction: Reduction of the nitro group could yield the corresponding amine.
Substitution: Substituents on the aromatic ring can be modified.
- Common reagents include Lewis acids, reducing agents, and nucleophiles.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: ENPROMATE derivatives may serve as intermediates in the synthesis of other compounds.
Biology: Research on its biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigate potential pharmaceutical applications.
Industry: this compound-related materials (e.g., polymers) for industrial use.
Mechanism of Action
- ENPROMATE’s mechanism of action likely involves interactions with specific molecular targets.
- It may modulate signaling pathways, affect gene expression, or influence cellular processes.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- ENPROMATE’s uniqueness lies in its isoquinoline scaffold.
- Similar compounds include quinolines, isoquinolines, and other heterocyclic structures.
Properties
CAS No. |
10087-89-5 |
---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1,1-diphenylprop-2-ynyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C22H23NO2/c1-2-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)25-21(24)23-20-16-10-5-11-17-20/h1,3-4,6-9,12-15,20H,5,10-11,16-17H2,(H,23,24) |
InChI Key |
NBEALWAVEGMZQY-UHFFFAOYSA-N |
SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |
Canonical SMILES |
C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)NC3CCCCC3 |
Appearance |
Solid powder |
10087-89-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Enpromate; 59156; Lilly 59156; Lilly-59156; Lilly59156; NSC 112682; NSC-112682; NSC112682; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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